

6-Bromo-3-cyanochromone: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-3-cyanochromone

Cat. No.: B1585140

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This in-depth technical guide provides a comprehensive overview of **6-Bromo-3-cyanochromone** (CAS Number: 52817-13-7), a versatile heterocyclic compound with significant potential in medicinal chemistry, materials science, and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and potential applications, grounded in established scientific principles.

Introduction: The Strategic Value of the Chromone Scaffold

The chromone moiety, a benzopyran-4-one, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.^{[1][2]} The strategic functionalization of the chromone ring allows for the fine-tuning of its pharmacological properties. **6-Bromo-3-cyanochromone** is a prime example of a highly functionalized chromone, offering multiple reaction sites for the synthesis of diverse molecular architectures. The presence of a bromine atom at the 6-position and a cyano group at the 3-position imparts unique reactivity and potential for biological interactions.

The electron-withdrawing nature of the cyano group and the bromine atom influences the electronic properties of the chromone ring system, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.^[3] This guide will delve into the technical details of this compound, providing a solid foundation for its application in advanced research.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of **6-Bromo-3-cyanochromone** is fundamental for its effective use in research and development.

General Properties

Property	Value	Source
CAS Number	52817-13-7	[4]
Molecular Formula	C ₁₀ H ₄ BrNO ₂	[4]
Molecular Weight	250.05 g/mol	[4]
Appearance	White to yellow crystalline powder	[3]
Melting Point	219-228 °C	[3]
Purity	≥98% (typically analyzed by HPLC)	[5]
Solubility	Soluble in organic solvents such as DMSO and DMF	
Storage	Store at 2-8°C in a dry, dark place	[3]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **6-Bromo-3-cyanochromone**, based on its chemical structure and publicly available information from spectral databases.[4]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.50	s	1H	H-2
~8.10	d	1H	H-5
~7.80	dd	1H	H-7
~7.60	d	1H	H-8

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~175.0	C-4 (C=O)
~158.0	C-2
~154.0	C-8a
~137.0	C-7
~128.0	C-5
~125.0	C-4a
~120.0	C-6
~118.0	C-8
~115.0	CN
~105.0	C-3

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Interpretation
~2230	C≡N stretching
~1650	C=O stretching (ketone)
~1600, ~1480	C=C stretching (aromatic)
~1250	C-O-C stretching (ether)
~830	C-H bending (aromatic)
~600	C-Br stretching

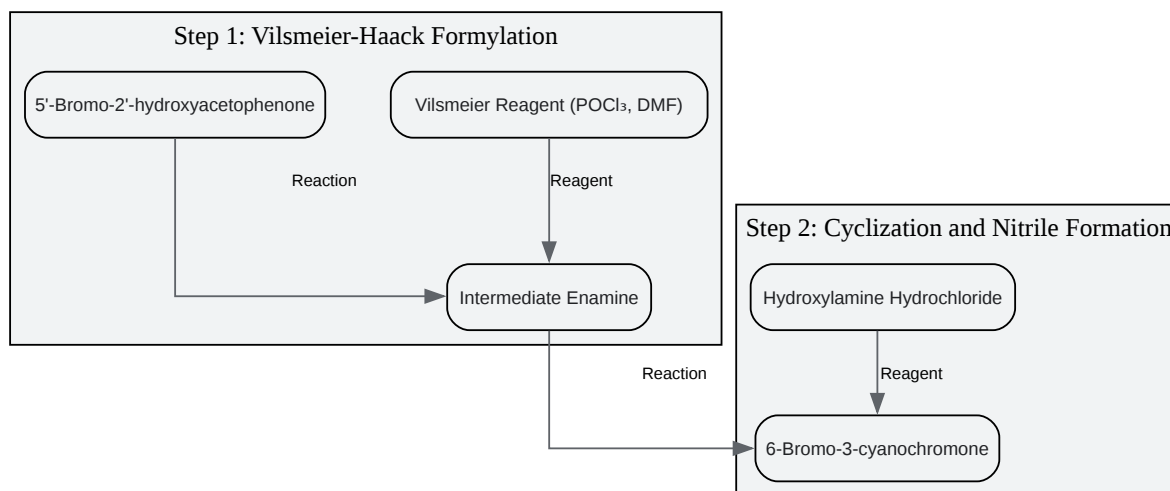
Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
249/251	[M] ⁺ , isotopic pattern characteristic of bromine

Synthesis of 6-Bromo-3-cyanochromone: A Proposed Pathway

While a variety of methods exist for the synthesis of chromone derivatives, a specific, detailed protocol for **6-Bromo-3-cyanochromone** is not readily available in peer-reviewed literature. Therefore, a plausible and efficient synthetic route is proposed here, based on established methodologies for chromone synthesis. The key starting material for this proposed synthesis is 5'-Bromo-2'-hydroxyacetophenone.^{[6][7]}

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **6-Bromo-3-cyanochromone**.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-formyl-6-bromochromone (Vilsmeier-Haack Reaction)

- In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃, 3 equivalents) in anhydrous dimethylformamide (DMF, 5 volumes) and cool the mixture to 0°C in an ice bath.
- To this cooled Vilsmeier reagent, add a solution of 5'-Bromo-2'-hydroxyacetophenone (1 equivalent) in anhydrous DMF dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.
- Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO_3) until the pH is approximately 7.
- The precipitated solid, 3-formyl-6-bromochromone, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Conversion of 3-formyl-6-bromochromone to **6-Bromo-3-cyanochromone**

- In a round-bottom flask, dissolve the crude 3-formyl-6-bromochromone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
- Add hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$, 1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.
- Reflux the reaction mixture for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and pour it into cold water.
- The precipitated solid, **6-Bromo-3-cyanochromone**, is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Applications in Research and Drug Development

The unique structural features of **6-Bromo-3-cyanochromone** make it a valuable building block for the synthesis of a wide range of bioactive molecules and functional materials.

Intermediate in the Synthesis of Bioactive Molecules

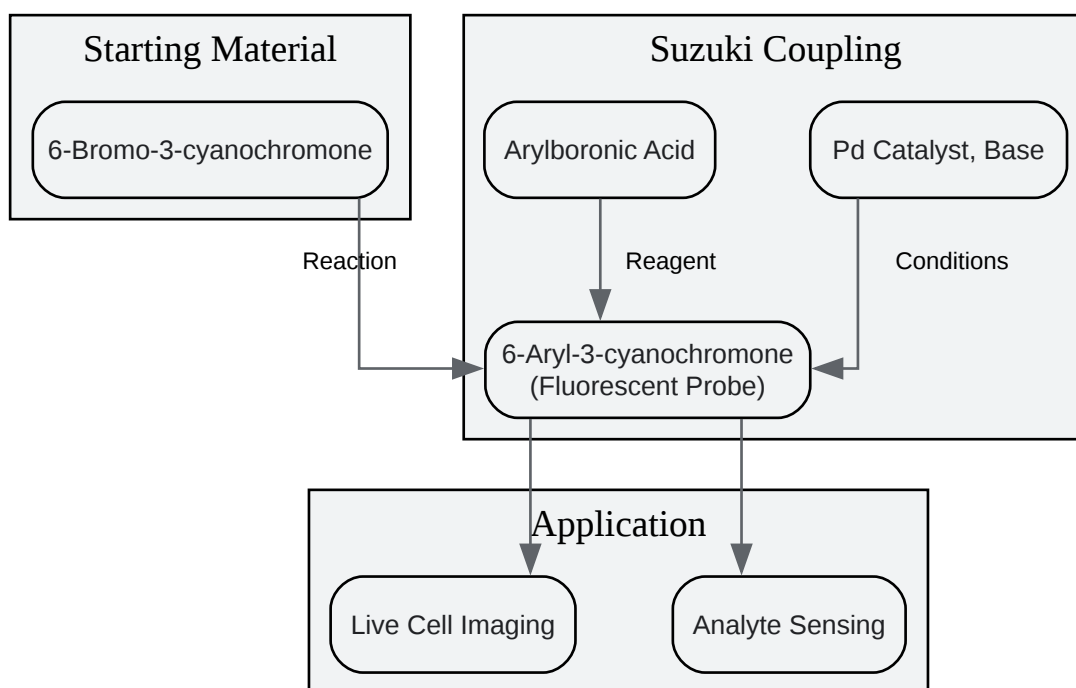
The chromone scaffold is known to exhibit a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] The presence of the bromine atom at the 6-position allows for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of various aryl, heteroaryl, and

amino substituents.[9] The cyano group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form novel heterocyclic systems. These transformations can lead to the generation of libraries of novel compounds for high-throughput screening in drug discovery programs.[10]

Scaffold for the Development of Fluorescent Probes

The chromone ring system possesses intrinsic fluorescence properties. The bromo-substituent on **6-Bromo-3-cyanochromone** provides a reactive site for the attachment of fluorophores or recognition moieties, making it a suitable scaffold for the development of fluorescent probes for biological imaging and sensing applications.[11][12]

Proposed Workflow for Fluorescent Probe Synthesis



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Caption: General workflow for the synthesis of a fluorescent probe from **6-Bromo-3-cyanochromone**.

Biological Activity and Mechanism of Action: A Perspective

While specific studies on the biological activity and mechanism of action of **6-Bromo-3-cyanochromone** are limited, the broader class of chromone derivatives has been extensively investigated. Many chromone-containing compounds have been shown to interact with a variety of biological targets. For instance, certain chromone derivatives have been identified as inhibitors of enzymes such as kinases and tubulin, which are critical in cancer progression.^[10] The planarity of the chromone ring allows for intercalation into DNA, and its ability to participate in hydrogen bonding and π - π stacking interactions facilitates binding to the active sites of enzymes.

The cyano group in **6-Bromo-3-cyanochromone** can act as a hydrogen bond acceptor and may also be involved in covalent interactions with biological nucleophiles under certain conditions. The bromo-substituent can enhance binding affinity through halogen bonding and can also improve the pharmacokinetic properties of a drug candidate. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this intriguing molecule.

Conclusion

6-Bromo-3-cyanochromone is a highly versatile and valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique combination of a privileged chromone scaffold with reactive bromo and cyano functionalities provides a powerful platform for the design and synthesis of novel bioactive compounds and functional materials. This technical guide has provided a comprehensive overview of its properties, a proposed synthetic route, and its potential applications, offering a solid foundation for researchers to explore the full potential of this promising molecule.

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- To cite this document: BenchChem. [6-Bromo-3-cyanochromone: A Technical Guide for Advanced Research and Development]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585140#6-bromo-3-cyanochromone-cas-number-52817-13-7]

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